molecular formula C18H17NO2 B2579905 Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate CAS No. 247075-84-9

Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate

Cat. No.: B2579905
CAS No.: 247075-84-9
M. Wt: 279.339
InChI Key: KCYKSYBQQDODTR-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate is a synthetic organic compound belonging to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science . This compound features an indolizine core substituted with an ethyl ester group at the 1-position and a 4-methylphenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methylphenyl)indolizine-1-carboxylate typically involves the cyclization of pyridine derivatives with suitable electrophiles. One common method is the palladium-catalyzed cross-coupling reaction between pyrrole derivatives and 1,4-dibromo-1,3-butadienes . This reaction proceeds under mild conditions and provides a straightforward route to the indolizine core.

Industrial Production Methods

Industrial production of indolizine derivatives, including this compound, often employs scalable catalytic processes. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are favored due to their efficiency and high yields . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indolizine N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different substituents at the indolizine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include indolizine N-oxides, alcohols, aldehydes, and various substituted indolizines .

Scientific Research Applications

Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(4-methylphenyl)indolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indolizine core can interact with biological macromolecules, such as proteins and nucleic acids, leading to modulation of their functions. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-chlorophenyl)indolizine-1-carboxylate
  • Ethyl 3-(4-nitrophenyl)indolizine-1-carboxylate
  • Ethyl 3-(4-methoxyphenyl)indolizine-1-carboxylate

Uniqueness

Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate is unique due to the presence of the 4-methylphenyl group, which imparts distinct electronic and steric properties. This substitution can influence the compound’s reactivity, biological activity, and overall stability compared to other similar indolizine derivatives .

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)indolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-3-21-18(20)15-12-17(14-9-7-13(2)8-10-14)19-11-5-4-6-16(15)19/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYKSYBQQDODTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=C1)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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